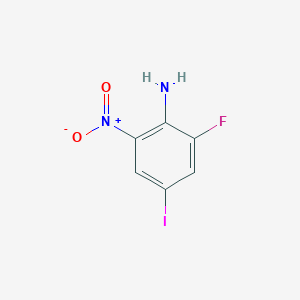

3-Methyl-4-isopropylaniline hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic compounds with specific substituents is a key aspect of organic chemistry. Paper describes the synthesis of a weak nucleophilic base with isopropyl groups, which are structurally related to the isopropyl group in 3-Methyl-4-isopropylaniline hydrochloride. The synthesis involves a two-stage process via a pyrylium salt intermediate. Similarly, papers , , and discuss the synthesis of non-proteinogenic amino acids and their derivatives, which often require multi-step synthesis and careful control of stereochemistry. These methods, including the use of chiral auxiliaries and asymmetric synthesis, could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and physical properties. Paper provides X-ray data confirming the ground-state conformation of the synthesized base, which is influenced by the steric protection offered by the isopropyl groups. This concept of steric hindrance is important when considering the molecular structure of this compound. Paper also discusses the importance of stereochemistry and provides evidence for asymmetric induction in the synthesis of β-methylphenylalanine isomers, which is relevant for understanding the three-dimensional structure of similar compounds.

Chemical Reactions Analysis

The reactivity of organic molecules is often dictated by their functional groups and molecular structure. Paper explores the reactivity of the synthesized base in organic syntheses and its ability to undergo reactions with amines to form N-alkylpyridinium salts. This information can be extrapolated to understand the reactivity of the amine group in this compound. Paper describes the synthesis of imidazolines and their purification by forming hydrochloride salts, which is directly relevant to the hydrochloride form of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. While the papers do not directly discuss this compound, paper details the purification of aminocompounds and their physico-chemical characterization. Such methodologies could be applied to determine the properties of this compound, including its stability, solubility, and melting point.

Applications De Recherche Scientifique

Environmental and Agricultural Applications

A study by Sørensen and Aamand (2003) investigated the rapid mineralisation of the herbicide isoproturon and its metabolites, including 4-isopropylaniline, in Danish agricultural soils. It was found that soils previously treated with isoproturon showed a potential for rapid mineralisation of isoproturon and its metabolites, suggesting microbial adaptation to the herbicide upon repeated use. This indicates an environmental aspect where 4-isopropylaniline, a related compound, is involved in the degradation process of herbicides in agricultural settings (Sørensen & Aamand, 2003).

Chemical Synthesis and Applications

In the field of chemistry, An Chenhon (2015) synthesized 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol from 3-methyl-2-butanone, highlighting a process involving bromination, cyclization, and Sandmeyer reaction among others. This compound is a key intermediate of the anti-HCV drug simeprevir, showcasing an application in medicinal chemistry and drug synthesis (An Chenhon, 2015).

Environmental Chemistry and Toxicology

Research on the determination of isoproturon and its metabolite 4-isopropylaniline in soil by high-performance liquid chromatography by Li Fang-shi (2005) emphasizes the environmental monitoring aspect. This study outlines a method for analyzing the presence of isoproturon and 4-isopropylaniline in soils, important for understanding the environmental fate and transport of such compounds (Li Fang-shi, 2005).

Catalytic Activity and Material Science

Aydemir et al. (2009) explored the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes. These compounds were tested and found to be highly active catalysts in Suzuki coupling and Heck reaction, showing applications in material science and catalysis (Aydemir et al., 2009).

Safety and Hazards

3-Methyl-4-isopropylaniline hydrochloride is used for research and development purposes only . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mécanisme D'action

Target of Action

This compound is a chemical reagent used in various research and development applications

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 3-Methyl-4-isopropylaniline hydrochloride can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions of the experimental setup.

Analyse Biochimique

Biochemical Properties

3-Methyl-4-isopropylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and the overall metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular functions. For instance, the compound has been found to inhibit certain enzymes involved in the oxidative stress response, thereby modulating the cellular response to oxidative damage.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved detoxification processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-methyl-4-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7(2)10-5-4-9(11)6-8(10)3;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOAQDSAPBSOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196484 | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4534-11-6 | |

| Record name | Benzenamine, 3-methyl-4-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropyl-3-methylaniline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM4U5N92Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)